[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate
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Overview
Description
[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthalene core substituted with a methoxy group and a sulfonate moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate typically involves the condensation of 7-methoxy-3,4-dihydro-2H-naphthalen-1-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The naphthalene core can be reduced to tetrahydronaphthalene derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate exerts its effects involves its interaction with molecular targets such as proteins and enzymes. For instance, it has been shown to bind to the active sites of certain proteins, inhibiting their function and thereby modulating cellular pathways . This interaction can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydronaphthalen-1(2H)-one derivatives: These compounds share a similar naphthalene core and have been studied for their biological activities.
7-methoxy-3,4-dihydro-2H-naphthalen-1-one: A precursor in the synthesis of the target compound.
Uniqueness
[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonate groups allows for diverse chemical modifications and interactions with biological targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H19NO4S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H19NO4S/c1-13-6-10-16(11-7-13)24(20,21)23-19-18-5-3-4-14-8-9-15(22-2)12-17(14)18/h6-12H,3-5H2,1-2H3 |
InChI Key |
JYVZHEYOQGNVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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